molecular formula C19H19N7O6 B565608 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid CAS No. 1207282-75-4

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

Cat. No.: B565608
CAS No.: 1207282-75-4
M. Wt: 446.366
InChI Key: OVBPIULPVIDEAO-BCTWCYHZSA-N
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Description

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring, an amino group, and a pentanedioic acid moiety. It is often studied for its potential biological activities and its role in biochemical processes.

Scientific Research Applications

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

Target of Action

Folic Acid-13C5, also known as Vitamin B9-13C5, is an isotope of folic acid where all the five glutamate carbons are replaced by 13C . The primary targets of Folic Acid-13C5 are enzymes involved in DNA and RNA synthesis . More specifically, it is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Mode of Action

Folic Acid-13C5 interacts with its targets by being reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This interaction is crucial for de novo synthesis of nucleic acids and amino acids . Anti-metabolite therapies such as Methotrexate function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF .

Biochemical Pathways

Folic Acid-13C5 affects the one-carbon metabolic pathway, which is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids . It also supports the folate cycle, which is responsible for the conversion of homocysteine to methionine, thereby lowering circulating homocysteine levels .

Pharmacokinetics

Folic Acid-13C5 is absorbed in the proximal part of the small intestine and metabolized in the liver . Its excretion occurs through urine . The time to peak for oral intake is approximately 1 hour . The bioavailability of Folic Acid-13C5 is comparable to that of folic acid .

Result of Action

The molecular and cellular effects of Folic Acid-13C5’s action include the stimulation of white blood cell and platelet production in folate deficiency anemia . It also plays a significant role in DNA synthesis and acts as a free radical scavenger . Excess folic acid intake has been associated with an increase in DNA de novo point mutations .

Action Environment

The action, efficacy, and stability of Folic Acid-13C5 can be influenced by various environmental factors. For instance, diet and supplementation are necessary to prevent deficiencies, as humans are unable to synthesize folic acid endogenously . Furthermore, the effectiveness of folic acid supplementation can be dependent on the presence of certain enzymes in the body .

Biochemical Analysis

Biochemical Properties

Folic Acid-13C5, like its non-isotopic counterpart, participates in essential one-carbon pathways, donating methyl groups to various biomolecules such as choline phospholipids, creatine, and epinephrine . It interacts with various enzymes, proteins, and other biomolecules, playing a role as a cofactor in these biochemical reactions .

Cellular Effects

Folic Acid-13C5 impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a significant role in DNA synthesis, which is crucial for cell proliferation .

Molecular Mechanism

At the molecular level, Folic Acid-13C5 exerts its effects through binding interactions with biomolecules and influencing enzyme activity and gene expression . It is involved in purine and pyrimidine nucleotide synthesis during normal cell division, particularly active in pregnancy and infancy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Folic Acid-13C5 can change over time. It has been shown to have good linearity and reproducibility with a concentration range from 25 pg/ml to 1000 ng/ml for the folates .

Dosage Effects in Animal Models

In animal models, the effects of Folic Acid-13C5 can vary with different dosages. For instance, supplementation of folic acid in pregnant mice improved glucose metabolism in offspring exposed to lipopolysaccharide during pregnancy .

Metabolic Pathways

Folic Acid-13C5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . It is essential for maintaining one-carbon unit metabolism in the body and is a universal methyl donor for all biological methylation reactions .

Transport and Distribution

Folic Acid-13C5 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

As with non-isotopic folic acid, it is expected to be involved in various cellular compartments due to its role in critical biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

    Coupling with pentanedioic acid: The final step involves the formation of an amide bond between the benzoyl derivative and pentanedioic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Folic acid: Shares a similar pteridine ring structure but differs in its overall molecular composition.

    Methotrexate: A chemotherapeutic agent with a similar pteridine ring but different functional groups.

    Leucovorin: A folate analog used to enhance the effects of certain chemotherapy drugs.

Uniqueness

2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]aminopentanedioic acid is unique due to its specific combination of functional groups and isotopic labeling, which makes it valuable for certain research applications, particularly in tracing biochemical pathways and studying molecular interactions.

Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-BCTWCYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747820
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207282-75-4
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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